Cas no 78835-06-0 ((1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one)

(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one structure
78835-06-0 structure
Product name:(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
CAS No:78835-06-0
MF:C30H46O3
MW:454.684449672699
CID:984402
PubChem ID:434400

(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one Chemical and Physical Properties

Names and Identifiers

    • (1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
    • (1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclo
    • (21R)-3α-Hydroxy-2-oxa-A'-neogammacer-22(29)-ene-1α-carboxylic acid 1,3-lactone
    • AC1L4KPV
    • AC1Q6WN4
    • Acetamide, N-(3-(diethylamino)propyl)-2-(thymyloxy)-, mono-p-toluenesulfonate
    • AR-1K3860
    • LS-9100
    • N-[3-(diethylamino)propyl]-2-(5-met
    • n-[3-(diethylamino)propyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide 4-methylbenzenesulfonate(1:1)
    • T 2441
    • Thymyloxyessigsaeure-diethylaminopropylamid-hydrogen-p-toluolsulfonat
    • DTXSID001000071
    • 78835-06-0
    • NSC349620
    • THYSANOLACTONE
    • 5,5,7a,7b,12a,14b-Hexamethyl-10-(prop-1-en-2-yl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
    • NSC-349620
    • Inchi: InChI=1S/C30H46O3/c1-17(2)18-11-14-27(5)19(18)12-15-28(6)21(27)9-10-22-29(28,7)16-13-20-26(3,4)25-32-23(24(31)33-25)30(20,22)8/h18-23,25H,1,9-16H2,2-8H3
    • InChI Key: JKVLECODSCOIBO-UHFFFAOYSA-N
    • SMILES: CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(C6C(=O)OC(C5(C)C)O6)C)C)C)C

Computed Properties

  • Exact Mass: 454.345
  • Monoisotopic Mass: 454.345
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 1
  • Complexity: 906
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2
  • XLogP3: 9.5

Experimental Properties

  • Density: 1.046
  • Boiling Point: 515.3°C at 760 mmHg
  • Flash Point: 223.6°C
  • Refractive Index: 1.517
  • PSA: 35.53000
  • LogP: 7.15180

(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one Related Literature

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.